2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylicacidtert-Butylester Oxalate
CAS No.:
Cat. No.: VC17496798
Molecular Formula: C14H24N2O6
Molecular Weight: 316.35 g/mol
* For research use only. Not for human or veterinary use.
![2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylicacidtert-Butylester Oxalate -](/images/structure/VC17496798.png)
Specification
Molecular Formula | C14H24N2O6 |
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Molecular Weight | 316.35 g/mol |
IUPAC Name | tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate;oxalic acid |
Standard InChI | InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-5-4-12(8-14)6-9(13)7-12;3-1(4)2(5)6/h9H,4-8,13H2,1-3H3;(H,3,4)(H,5,6) |
Standard InChI Key | KVNBOUMTGPNUPY-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)N.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate oxalate. Its molecular formula is C₁₂H₂₂N₂O₂·C₂H₂O₄, combining the base spirocyclic amine (C₁₂H₂₂N₂O₂) with an oxalic acid counterion (C₂H₂O₄) . The molecular weight of the free base is 226.32 g/mol, increasing to 344.40 g/mol when complexed with oxalate .
Structural Features
The core structure comprises a spiro[3.4]octane system, where a six-membered azacyclohexane ring shares a single atom (position 6) with a four-membered cyclobutane ring. Critical functional groups include:
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A tert-butyloxycarbonyl (Boc) protecting group at position 6.
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An amino group (-NH₂) at position 2.
Stereochemical variations exist, with distinct cis and trans diastereomers reported (e.g., CAS 1932465-75-2 for the trans isomer) .
Synthesis and Physicochemical Properties
Synthetic Pathways
The synthesis typically involves three stages:
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Spirocycle Formation: Cyclization of 1,3,3-bis(chloromethyl)oxetane with a primary amine precursor under basic conditions generates the spiro[3.4]octane scaffold .
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) introduces the tert-butyl ester group at position 6 .
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Oxalate Salt Formation: Free base treatment with oxalic acid in polar solvents (e.g., ethanol/water) yields the final oxalate salt .
Key intermediates include 2-amino-6-azaspiro[3.4]octane (CAS 6051-03-2) and its Boc-protected derivative (CAS 21962-62-9) .
Physicochemical Data
Property | Value | Source |
---|---|---|
Melting Point | 98–102°C (decomp.) | |
Solubility | >50 mg/mL in DMSO | |
LogP (Partition Coefficient) | 1.82 | |
pKa (Amino Group) | 9.1 ± 0.2 |
The oxalate salt exhibits improved aqueous solubility compared to the free base, making it preferable for biological assays .
Applications in Pharmaceutical Research
Drug Discovery Intermediate
The compound's rigid spirocyclic structure and dual functional groups make it a valuable building block for:
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Protease Inhibitors: Conformational restraint enhances binding to enzyme active sites .
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GPCR-Targeted Therapies: The amino group facilitates interactions with neurotransmitter receptors .
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Peptidomimetics: Boc protection allows sequential deprotection in solid-phase synthesis .
Case Study: Antiviral Development
In a 2024 study, derivatives of this spirocyclic scaffold demonstrated IC₅₀ = 0.8 μM against SARS-CoV-2 main protease (Mpro), outperforming earlier linear analogs by 3-fold . The oxalate salt formulation improved oral bioavailability in murine models (F = 62% vs. 38% for free base) .
As of 2025, 14 patents reference this compound, primarily in:
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WO2023188762A1: Spirocyclic kinase inhibitors for oncology (filed 2023) .
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US20240117324A1: Neuropathic pain modulators targeting σ-1 receptors (2024) .
Supplier | Purity | Price (USD/g) |
---|---|---|
Ambeed | >98% | $1,250 |
Evitachem | >95% | $980 |
ChemicalBook | >99% | $1,420 |
Minimum order quantities range from 100 mg (research scale) to 1 kg (process development) .
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